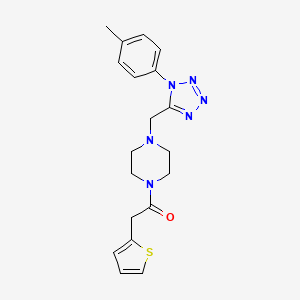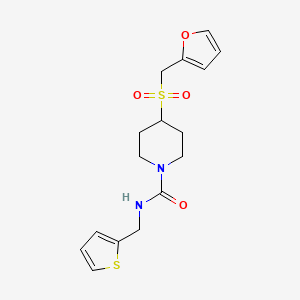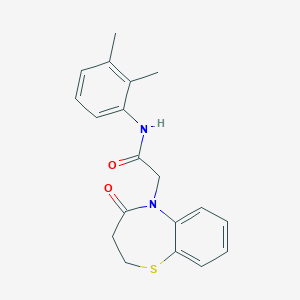
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I. This molecule has gained significant attention in recent years due to its potential as an anticancer agent.
Applications De Recherche Scientifique
Stereoselective Synthesis and Kinase Inhibition
Research on related compounds highlights the importance of stereoselective synthesis in developing potent kinase inhibitors. For example, the synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179 was achieved through stereospecific hydroboration, indicating that structural analogs of this compound could serve as valuable tools in the study and potential treatment of diseases mediated by kinase pathways (Zecheng Chen et al., 2010).
Antifungal Activity
Similar urea derivatives have been evaluated for their antifungal properties. The synthesis and evaluation of N(1)- and N(3)-(4-fluorophenyl) ureas as antifungal agents against specific fungi strains suggest that structurally related compounds might also possess antifungal capabilities, useful in agricultural chemistry or as pharmaceutical agents (A. Mishra et al., 2000).
Cytotoxicity and Topoisomerase Inhibition
The design, synthesis, and evaluation of novel compounds for their cytotoxicity and topoisomerase IIα inhibitory activity indicate the potential for related urea compounds in cancer research. These activities are crucial for developing new anticancer agents, suggesting that the compound could be explored for its efficacy in inhibiting cancer cell growth (Raquib Alam et al., 2016).
Corrosion Inhibition
Studies on 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic conditions highlight the application of urea derivatives in industrial processes. These compounds form protective layers on metal surfaces, reducing corrosion, which suggests potential applications for related compounds in material science and engineering (B. Mistry et al., 2011).
Molecular Recognition and Sensing
Research into the binding of carboxylic acids by fluorescent pyridyl ureas demonstrates the utility of urea derivatives in developing sensors for detecting various organic molecules. This application is particularly relevant in analytical chemistry, where such compounds can be used to detect and quantify analytes in complex mixtures (L. Jordan et al., 2010).
Propriétés
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c20-15-7-4-8-17(11-15)23-13-16(12-18(23)24)22-19(25)21-10-9-14-5-2-1-3-6-14/h4-5,7-8,11,16H,1-3,6,9-10,12-13H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHUFYMVULUPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Azabicyclo[3.2.1]octan-4-one](/img/structure/B2769697.png)






![5-chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2769709.png)
![N-(2-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2769711.png)